2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane
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Overview
Description
2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.201. The purity is usually 95%.
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Scientific Research Applications
Polymer Chemistry and Material Science
Ring-opening Polymerization : Oxiranes, including derivatives similar to "2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane," have been utilized in ring-opening polymerization processes. For instance, a study conducted by Merlani et al. (2015) discusses the synthesis and polymerization of a 2,3-disubstituted oxirane leading to a polyether with a stiff, stretched conformation. This polymer exhibits a π-stacked structure between carbonyl and aromatic groups, indicating potential applications in materials science where intramolecular charge transfer interactions are beneficial (Merlani et al., 2015).
Electrochromic Materials : Zhang et al. (2014) explored the synthesis of an oxirane derivative and its electropolymerization, leading to polymers with significant electrochromic properties. These materials demonstrate high contrast ratios and fast response times, suggesting their utility in developing electrochromic devices (Zhang et al., 2014).
Organic Synthesis and Medicinal Chemistry
Synthesis of Aromatic Compounds : Pimenova et al. (2003) reported the synthesis of a compound through reactions involving oxirane, highlighting the versatility of oxirane derivatives in synthesizing complex aromatic molecules with potential applications in medicinal chemistry (Pimenova et al., 2003).
Fluorinated Compounds : Research by Li Zhan-xiong (2012) on the synthesis of a fluorinated oxirane derivative showcases the development of materials with unique properties, such as low surface energy, which are valuable in coatings and repellent materials (Li Zhan-xiong, 2012).
Genetic and Biological Research
- Gene Mutations and Micronuclei Formation : Schweikl et al. (2004) investigated the genetic effects of oxiranes and siloranes, focusing on their potential to induce gene mutations and micronuclei in mammalian cells. Such studies are crucial for understanding the biological impact of these compounds and assessing their safety in various applications (Schweikl et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is the adenosine monophosphate (AMP)-activated protein kinase (Ampk) . Ampk is a central regulator of metabolic pathways, and increasing Ampk activity has been considered to be an attractive therapeutic target .
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given its target, it is likely that it influences metabolic pathways regulated by ampk .
Result of Action
Given its target, it is likely that it influences cellular metabolism and energy homeostasis .
Properties
IUPAC Name |
2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-15-10-3-2-7(16-5-8-6-17-8)4-9(10)11(12,13)14/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKXONGVPXHTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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